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Compound of Interest

Compound Name: Lithium sulfate monohydrate

Cat. No.: B156303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium
sulfate monohydrate (Li₂SO₄·H₂O). The information presented herein is curated for

professionals in research, scientific, and drug development fields who require a detailed

understanding of the crystallographic properties of this compound. This document summarizes

key quantitative data, outlines detailed experimental protocols for crystal structure

determination, and provides visualizations of the experimental workflow and the compound's

coordination environment.

Quantitative Crystallographic Data
The crystal structure of lithium sulfate monohydrate has been determined by single-crystal

X-ray diffraction and neutron diffraction studies. It crystallizes in the monoclinic system with the

space group P2₁. A summary of the crystallographic data from various studies is presented in

Table 1 for comparative analysis.
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Parameter
Value (X-ray

Diffraction)

Value (Neutron

Diffraction)
Reference

Crystal System Monoclinic Monoclinic [1][2]

Space Group P2₁ P2₁ [1][2]

a (Å) 5.454 5.45 [1][3]

b (Å) 4.857 4.87 [1][3]

c (Å) 8.173 8.14 [1][3]

β (°) 107.22 107.35 [1][3]

Volume (Å³) 206.5 204.4 [Calculated]

Z 2 2 [Calculated]

Density (calculated)

(g/cm³)
2.06 2.08 [Calculated]

Experimental Protocols
The determination of the crystal structure of lithium sulfate monohydrate involves several key

experimental stages, from crystal growth to data analysis and structure refinement. The

following protocols are based on established methodologies reported in the literature.[1][2][3]

Single Crystal Growth
High-quality single crystals of lithium sulfate monohydrate suitable for diffraction studies are

typically grown from an aqueous solution.

Preparation of Saturated Solution: A saturated solution of lithium sulfate (Li₂SO₄) is prepared

by dissolving the salt in deionized water at a slightly elevated temperature with constant

stirring.

Slow Evaporation: The saturated solution is filtered to remove any impurities and then

allowed to evaporate slowly at a constant temperature (typically room temperature). The

container is loosely covered to control the rate of evaporation.
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Crystal Harvesting: Over a period of several days to weeks, well-formed single crystals will

nucleate and grow. Crystals with dimensions of approximately 0.2-0.5 mm are selected for

diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD)
Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable

adhesive or cryo-oil.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is

cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction

images are collected as the crystal is rotated through a range of angles.

Data Processing: The collected diffraction data are indexed, integrated, and scaled using

appropriate software. This process determines the unit cell parameters and the space group.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.

Structure Refinement: The initial model is refined against the experimental diffraction data

using least-squares methods. This iterative process adjusts atomic coordinates, and thermal

parameters to minimize the difference between the observed and calculated structure

factors. The final refined structure is validated using various crystallographic metrics.

Neutron Diffraction
Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms,

which is challenging with X-ray diffraction.

Crystal Selection and Mounting: A larger single crystal than that used for X-ray diffraction is

typically required. The crystal is mounted on a suitable holder for the neutron beamline.

Data Collection: The crystal is placed in a neutron beam, and the diffraction data are

collected using a neutron detector.

Structure Refinement: The atomic positions obtained from the X-ray diffraction study are

used as a starting model. The neutron diffraction data are then used to refine the positions of
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all atoms, with a particular focus on the hydrogen atoms of the water molecule.

Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining a crystal structure using

diffraction methods.
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Workflow for Crystal Structure Analysis.
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Coordination Environment in Lithium Sulfate
Monohydrate
The crystal structure of lithium sulfate monohydrate consists of lithium cations, sulfate

anions, and water molecules linked by electrostatic interactions and hydrogen bonds. There are

two distinct lithium ion environments. One lithium ion (Li1) is coordinated by four oxygen atoms

from four different sulfate groups. The other lithium ion (Li2) is coordinated by three oxygen

atoms from sulfate groups and one oxygen atom from a water molecule.[4] The sulfate ion is a

regular tetrahedron. The water molecule forms hydrogen bonds with oxygen atoms of

neighboring sulfate ions.

Coordination Environment of Ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

